molecular formula C7H12N4O B2764222 2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine CAS No. 1114595-43-5

2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine

Cat. No.: B2764222
CAS No.: 1114595-43-5
M. Wt: 168.2
InChI Key: WZQGXEFCILUQOO-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with hydrazinyl, methoxymethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine typically involves the reaction of 2-chloro-4-(methoxymethyl)-6-methylpyrimidine with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The methoxymethyl and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This compound’s specific substitution pattern allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Biological Activity

2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine is a pyrimidine derivative noted for its diverse biological activities. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in treating various diseases, including infections and cancer. The unique structural features of this compound, including the hydrazinyl and methoxymethyl groups, contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Formula C8H12N4O\text{Chemical Formula C}_8\text{H}_{12}\text{N}_4\text{O}
Property Details
Molecular Weight168.21 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in organic solvents

The biological activity of this compound is influenced by its ability to interact with various biological targets. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, enhancing its interaction with enzymes and receptors. The methoxymethyl group affects the compound's lipophilicity and membrane permeability, which are critical for its pharmacokinetic properties.

Antimicrobial Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.5 to 8 μg/mL against various bacterial strains, indicating promising antibacterial potential .

Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral properties. Compounds structurally related to this compound have shown effectiveness against influenza viruses, with some exhibiting low toxicity profiles in vivo:

  • One study reported a compound with an IC50 of 0.126 μM against cancer cell lines, highlighting the potential for antiviral applications alongside anticancer properties .

Anticancer Potential

The anticancer activity of pyrimidine derivatives is a significant area of research. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines:

  • For example, compounds derived from similar structures have been shown to inhibit the growth of MDA-MB-231 triple-negative breast cancer cells with an IC50 range of 0.87–12.91 μM, demonstrating selectivity over normal cells .

Case Studies

  • Antibacterial Activity Study :
    • A study evaluated the antibacterial effects of a series of pyrimidine derivatives against Mycobacterium tuberculosis. Compounds exhibited MIC values as low as 0.48 μg/mL against multidrug-resistant strains, indicating strong potential for further development as antibacterial agents .
  • Anticancer Efficacy :
    • In another study, a derivative showed significant inhibition of EGFR phosphorylation in cancer models, suggesting that structural modifications could enhance therapeutic efficacy against specific cancer types .

Properties

IUPAC Name

[4-(methoxymethyl)-6-methylpyrimidin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-5-3-6(4-12-2)10-7(9-5)11-8/h3H,4,8H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQGXEFCILUQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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